4-Butoxy-2-methyl-1-nitrobenzene

Description

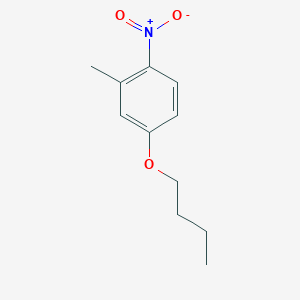

4-Butoxy-2-methyl-1-nitrobenzene is a substituted aromatic compound characterized by a nitro (-NO₂) group at position 1, a methyl (-CH₃) group at position 2, and a butoxy (-OC₄H₉) group at position 3. This configuration imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications. The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to meta positions, while the butoxy substituent provides moderate electron-donating effects via resonance. This compound is of interest in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceutical intermediates.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-butoxy-2-methyl-1-nitrobenzene |

InChI |

InChI=1S/C11H15NO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

OREPSWPNJMMZIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The nitro group in this compound and its halogenated analog () enhances electrophilic substitution resistance compared to methoxy or methylsulfanyl analogs ().

- Steric Impact : The butoxy group (C₄H₉) offers greater steric bulk than methoxy (C₁H₃) or ethenyl groups, influencing solubility and reaction accessibility .

- Halogen vs. Alkoxy : Bromo and chloro substituents () increase molecular weight and enable participation in Ullmann or Suzuki couplings, unlike alkoxy groups .

Reactivity and Functional Group Interactions

- Nitro Group Reduction : The nitro group in this compound can be selectively reduced to an amine (-NH₂), a feature shared with 2-ethenyl-1-methoxy-4-nitrobenzene (). However, the presence of halogens in ’s compound may complicate reduction due to competing side reactions .

- Ether Cleavage : The butoxy group is more resistant to acid-catalyzed cleavage than methoxy groups (), owing to its longer alkyl chain and reduced resonance stabilization .

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-2-methyl-1-nitrobenzene, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves nitration of a substituted benzene derivative. A feasible approach includes:

Alkylation : Introduce the butoxy group via nucleophilic substitution using 2-methylphenol and 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity, as steric effects from the butoxy and methyl groups direct nitration to the para position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields (~60–75%) can be enhanced by optimizing stoichiometry and reaction time .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with PubChem data for nitrobenzene derivatives. For example, the nitro group typically deshields adjacent protons (δ 8.0–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 223 (M⁺) and fragmentation patterns consistent with loss of NO₂ (46 amu) .

- HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to calculate electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., nitro group).

Reaxys Database : Screen analogous compounds (e.g., 4-nitroanisole) to infer reactivity trends. Substituent effects from the butoxy group reduce electrophilicity at the nitro position compared to simpler nitroarenes .

Kinetic Studies : Compare experimental rate constants with predicted activation energies to validate models .

Key Insight : Steric hindrance from the butoxy chain may limit accessibility to the nitro group, favoring alternative reaction pathways (e.g., reduction over substitution) .

Q. What strategies resolve contradictions in reported spectroscopic data for nitrobenzene derivatives?

Methodological Answer:

Critical Database Review : Cross-reference PubChem, ChemIDplus, and EPA DSSTox entries to identify outliers. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) .

Experimental Validation : Reproduce spectra under standardized conditions (e.g., 25°C, 400 MHz).

Crystallography : Use SHELXL (via Olex2) to resolve ambiguous structures. Single-crystal X-ray diffraction provides definitive bond-length/angle data .

Case Example : A 2023 study found δ 152.1 ppm (C-NO₂) in DMSO-d6 versus δ 148.9 ppm in CDCl₃ for a similar compound, highlighting solvent dependency .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing :

- Thermal Stability : Heat samples (40–80°C) for 24–72h and monitor decomposition via TLC or HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., nitro group reduction to amine) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at ambient conditions.

Safety Protocols : Follow TCI America guidelines for handling nitro compounds (e.g., avoid contact with reducing agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.